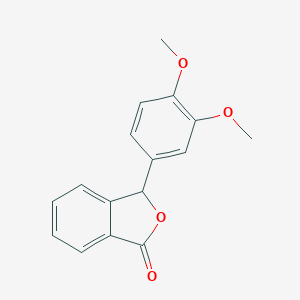
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one, commonly known as TDP, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The exact mechanism of action of TDP is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. TDP has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
TDP has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. TDP has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to decrease the expression of inflammatory mediators. In addition, TDP has been found to protect neurons against oxidative stress, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TDP is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. TDP has been shown to be effective in preclinical models of cancer, inflammation, and neurodegenerative disorders. Another advantage of TDP is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents.
One of the limitations of TDP is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on TDP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of TDP's potential use in combination with other chemotherapeutic agents or targeted therapies.
In addition, further studies are needed to elucidate the exact mechanism of action of TDP and to identify its molecular targets. This could lead to the development of more specific and potent TDP derivatives with improved therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of TDP in humans, and to determine its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of TDP involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxybenzoic acid in the presence of a Lewis acid catalyst. The resulting product is then subjected to cyclization under acidic conditions to yield TDP. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TDP has been shown to exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been investigated for its potential use in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. TDP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.
TDP has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of inflammatory mediators in various cell types. TDP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition, TDP has been shown to have neuroprotective effects. It has been found to protect neurons against oxidative stress, apoptosis, and inflammation in vitro and in vivo. TDP has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
37618-00-1 |
|---|---|
Produktname |
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one |
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-13-8-7-10(9-14(13)19-2)15-11-5-3-4-6-12(11)16(17)20-15/h3-9,15H,1-2H3 |
InChI-Schlüssel |
NSXBROVJPCGNBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
Andere CAS-Nummern |
37618-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



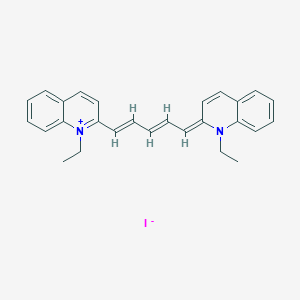
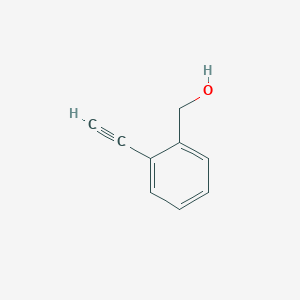
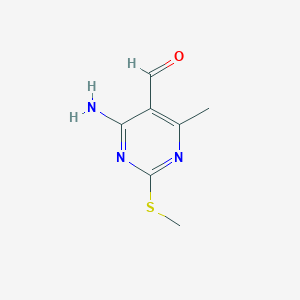
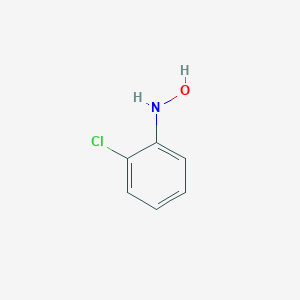
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

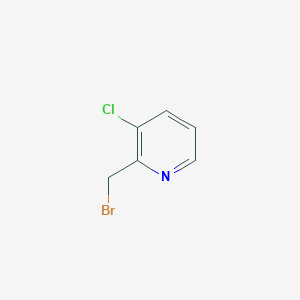
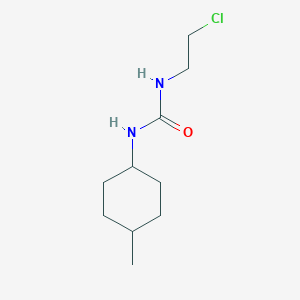
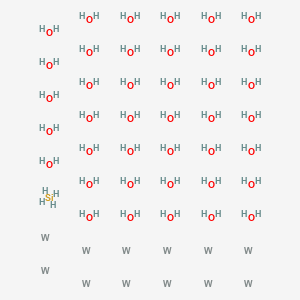
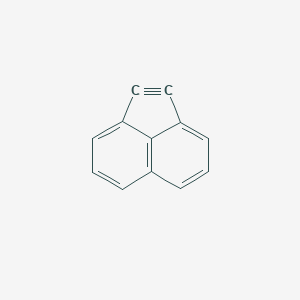
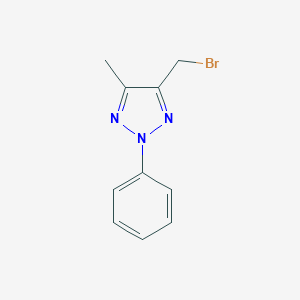
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)